molecular formula C17H20N4O2 B2381925 2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide CAS No. 866157-10-0

2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide

Katalognummer: B2381925
CAS-Nummer: 866157-10-0
Molekulargewicht: 312.373
InChI-Schlüssel: UMZSIJLNUYSHPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide is a synthetic organic compound designed for research and development applications. As a derivative of acetamide incorporating piperidine and pyrazine functional groups, it belongs to a class of compounds known for their significant potential in medicinal chemistry and pharmacology . This compound is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. Specifications • CAS Number : To be determined • Molecular Formula : To be determined • Molecular Weight : To be determined • Purity : ≥95% (HPLC) • Storage : Store at -20°C in a cool, dry place.

Eigenschaften

IUPAC Name

2-piperidin-1-yl-N-(3-pyrazin-2-yloxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(13-21-9-2-1-3-10-21)20-14-5-4-6-15(11-14)23-17-12-18-7-8-19-17/h4-8,11-12H,1-3,9-10,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZSIJLNUYSHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide involves several steps. One common method includes the reaction of 3-(2-pyrazinyloxy)aniline with piperidine and acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that 2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
  • Anticancer Properties : Research indicates potential anticancer activity through mechanisms involving the modulation of specific molecular targets and pathways, including enzyme inhibition .

Medicine

  • Therapeutic Agent : Ongoing research is exploring the compound's efficacy as a therapeutic agent for various diseases, particularly those related to cancer and neurological disorders .
  • Tankyrase Inhibition : Notably, derivatives of this compound have been identified as tankyrase inhibitors, which play a crucial role in Wnt signaling pathways linked to cancer progression .

Industry

  • Material Development : The compound is utilized in the development of new materials and can serve as a catalyst in certain chemical reactions, highlighting its versatility beyond biological applications .

Case Study 1: Anticonvulsant Activity

Research on related compounds has demonstrated anticonvulsant activity through animal models. For instance, derivatives similar to this compound were evaluated for their efficacy in preventing seizures. The results indicated variable effectiveness across different models, emphasizing the need for further exploration into structure-activity relationships (SAR) .

CompoundED50 MES (mg/kg)TD50 NT (mg/kg)Protective Index
Compound A52.30>500>9.56
Phenytoin28.10>100>3.6

Case Study 2: Antipsychotic Activity

Another study focused on N-phenylacetamides similar to our compound revealed potential antipsychotic effects through interaction with serotonin and dopamine receptors. These findings suggest that structural modifications could enhance therapeutic profiles against psychiatric disorders .

Wirkmechanismus

The mechanism of action of 2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Related Acetamide Derivatives

The compound’s structural uniqueness lies in its pyrazinyloxy-phenyl and piperidine-acetamide framework. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of 2-Piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide and Analogs
Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
This compound Acetamide + phenyl + pyrazinyloxy Piperidine, pyrazinyloxy Hypothesized ion channel modulation
Compound H (N-[3-(4-(benzyloxy)piperidinyl-triazinyl)phenyl]acetamide) Acetamide + phenyl + triazinyl-piperidine Benzyloxy-piperidine, triazine Tetrodotoxin-sensitive Na+ channel inhibitor
2-(Diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide Acetamide + phenyl + pyrazinyloxy Diallylamino (vs. piperidino) Structural analog with varied amine substitution
N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6) Acetamide + chalcone Nitrophenyl chalcone Potent antinociceptive agent (32x aspirin)
N-Phenyl-2-(piperazin-1-yl)acetamide Acetamide + phenyl + piperazine Piperazine (vs. piperidine) Safety data available (acute toxicity)

Key Observations :

  • Pyrazinyloxy vs. Triazinyl Groups : The pyrazinyloxy group in the target compound differs from triazinyl substituents in Compound H (), which is linked to sodium channel inhibition. Pyrazine’s electron-deficient nature may enhance binding to aromatic-rich enzymatic pockets compared to triazine .
  • Piperidino vs. Diallylamino analogs () may exhibit different pharmacokinetics due to increased lipophilicity .
  • Chalcone vs. Pyrazinyloxy Scaffolds: Acetamidochalcones like Compound 6 () demonstrate high antinociceptive activity, suggesting that the pyrazinyloxy-phenyl group in the target compound could be optimized for similar pain pathways .

Pharmacological Activity in Comparison to Analgesic Agents

  • Sodium Channel Modulation: Compound H inhibits tetrodotoxin-sensitive Na+ channels, reducing nociceptor firing . The target compound’s piperidine and pyrazinyloxy groups may similarly interact with voltage-gated channels.
  • Antinociceptive Potential: Acetamidochalcones () show efficacy in formalin and writhing tests. The pyrazinyloxy group’s planar structure could mimic chalcone’s conjugated system, enabling interactions with pain-related receptors .

Comparison with Analogs :

  • Compound H () uses aminotriazine protocols, requiring controlled conditions for triazine-amine coupling .
  • Chalcones () are synthesized via Claisen-Schmidt condensation, differing from the target’s likely coupling-based route .

Biologische Aktivität

2-Piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticonvulsant, and anxiolytic properties, supported by relevant research findings and data tables.

Chemical Structure

The compound this compound can be represented by the following molecular formula:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O
  • Molecular Weight : 250.32 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various derivatives related to the piperidine structure. For instance, compounds with similar structures have shown moderate to high activity against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.

Antibacterial Efficacy Data

CompoundInhibition Zone (mm)Bacteria Strain
5a24.0A. baumannii
5b32.0P. aeruginosa
5c16.3S. aureus
Tc33.0Control (Tetracycline)

The disc diffusion method was employed to evaluate these activities, with results indicating that certain derivatives exhibit significant antibacterial properties, making them candidates for further development as antimicrobial agents .

Anticonvulsant Activity

The anticonvulsant properties of piperidine derivatives have also been investigated. A study synthesized various N-phenylacetamide derivatives and evaluated their efficacy in animal models of epilepsy.

Anticonvulsant Efficacy Data

Compound IDDose (mg/kg)MES Protection (%)
1210070
1330080

The results demonstrated that certain compounds provided significant protection against maximal electroshock seizures, indicating their potential as anticonvulsant agents .

Anxiolytic Activity

Another area of exploration is the anxiolytic effects of compounds similar to this compound. The atypical anxiolytic JNJ-5234801, a structural analog, showed promising results in reducing alcohol intake in animal models without causing adverse CNS effects.

Anxiolytic Efficacy Data

TreatmentDose (mg/kg)Effect on Alcohol Intake (%)
JNJ-523480110-40Decreased by up to 50%
Naltrexone20Decreased by up to 30%

These findings suggest that similar compounds may possess anxiolytic properties that could be beneficial in treating anxiety disorders .

Case Study: Antibacterial Activity Against Xanthomonas spp.

A study evaluated the antibacterial activity of N-phenylacetamide derivatives against Xanthomonas oryzae and found that certain compounds caused significant cell membrane disruption, leading to bacterial death.

SEM Findings

Scanning Electron Microscopy (SEM) analysis revealed:

  • At 100 µg/mL : Partial cell membrane damage.
  • At 200 µg/mL : Severe deformation and high mortality rates.

This underscores the potential of these compounds as effective antibacterial agents against plant pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide, and how can reaction conditions be optimized for yield?

  • The synthesis typically involves multi-step reactions, including substitution, condensation, and purification. For example, substitution reactions under alkaline conditions (e.g., using 2-pyrazinol and 3-aminophenol derivatives) followed by condensation with piperidine-containing acetamide precursors are common . Optimization may involve adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–100°C), and catalyst selection (e.g., EDCI for amide bond formation). Yield improvements often require iterative HPLC monitoring and recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the piperidine and pyrazine ring connectivity. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). Purity assessment (>95%) is achieved via reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers design initial biological screening assays for this compound?

  • Begin with in vitro binding assays (e.g., fluorescence polarization for kinase inhibition) and cytotoxicity profiling (MTT assay in HEK-293 or HepG2 cells). Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinase inhibition) are critical. Parallel ADMET studies (e.g., metabolic stability in liver microsomes) should accompany biological screens .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Contradictions often arise from divergent assay conditions (e.g., buffer pH affecting ionization). Validate SAR by standardizing assays (e.g., fixed ATP concentrations in kinase assays) and employing orthogonal techniques (SPR for binding affinity vs. enzymatic activity). Computational docking (AutoDock Vina) can rationalize discrepancies by modeling ligand-protein interactions .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Air- or moisture-sensitive intermediates (e.g., pyrazinyl ethers) require inert atmospheres (N₂/Ar) and low-temperature storage (−20°C). Protecting groups (e.g., Boc for amines) enhance stability. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate degradation during scale-up .

Q. What computational methods predict metabolic pathways and potential toxicity?

  • Use in silico tools like Schrödinger’s Metabolizer or GLORYx to predict Phase I/II metabolism (e.g., hydroxylation at the piperidine ring). Toxicity risks (e.g., hERG inhibition) are assessed via QSAR models in ADMET Predictor™. Validate predictions with experimental metabolite ID (LC-MS/MS) .

Q. How do solvent effects influence the compound’s conformational stability in solution?

  • Polar aprotic solvents (DMSO, DMF) stabilize the amide bond via hydrogen bonding, while non-polar solvents (toluene) may induce aggregation. Use temperature-dependent NMR (VT-NMR) to study conformational changes. Molecular dynamics simulations (AMBER) correlate solvent polarity with free energy landscapes .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Implement strict QC protocols:

  • Synthesis: Control starting material ratios (e.g., 1:1.05 for amine:carbonyl) and reaction time (±5%).
  • Biological assays: Include internal reference compounds and normalize data to cell viability (e.g., ATP-based assays). Use blinded sample coding to reduce bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.